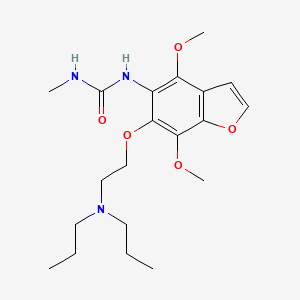![molecular formula C16H20N2O5S B14453474 N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine CAS No. 77481-08-4](/img/structure/B14453474.png)
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine is a compound known for its fluorescent properties. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is often used in biochemical applications due to its ability to form stable fluorescent adducts with various biomolecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with D-threonine. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The sulfonyl chloride group reacts with the amino group of D-threonine, forming a stable sulfonamide linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles.
Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
The major products formed from these reactions include various substituted sulfonamides and oxidized or reduced derivatives of the naphthalene ring.
科学的研究の応用
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting and quantifying various analytes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial processes.
作用機序
The mechanism by which N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine exerts its effects involves the formation of a stable fluorescent adduct with target molecules. The sulfonyl group reacts with primary amino groups in proteins and peptides, forming a covalent bond. This interaction results in a fluorescent signal that can be detected and measured using various analytical techniques .
類似化合物との比較
Similar Compounds
Dansyl Chloride: Another fluorescent reagent that reacts with primary amino groups to form stable fluorescent adducts.
Dansyl Amide: Similar to dansyl chloride but with an amide group instead of a chloride group.
Dansyl Hydrazine: Contains a hydrazine group and is used for similar applications.
Uniqueness
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine is unique due to its specific interaction with D-threonine, which enhances its selectivity and sensitivity in detecting specific biomolecules. Its fluorescent properties make it a valuable tool in various scientific and industrial applications.
特性
CAS番号 |
77481-08-4 |
|---|---|
分子式 |
C16H20N2O5S |
分子量 |
352.4 g/mol |
IUPAC名 |
(2R,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H20N2O5S/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3/h4-10,15,17,19H,1-3H3,(H,20,21)/t10-,15+/m0/s1 |
InChIキー |
FKKZRYVWMJRWNI-ZUZCIYMTSA-N |
異性体SMILES |
C[C@@H]([C@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O |
正規SMILES |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


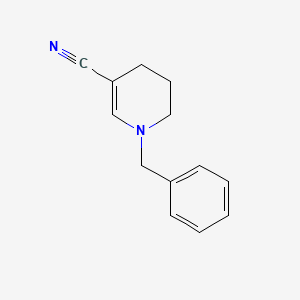
![2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol](/img/structure/B14453404.png)
![9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one](/img/structure/B14453408.png)
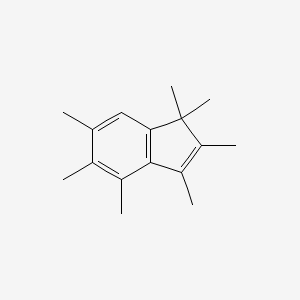

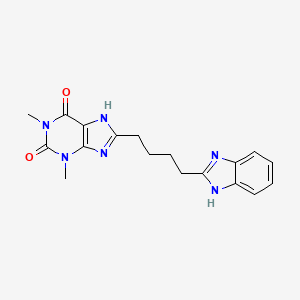
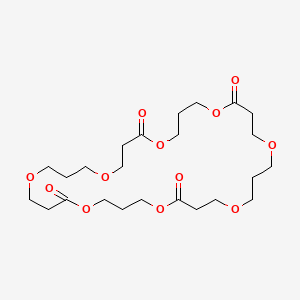


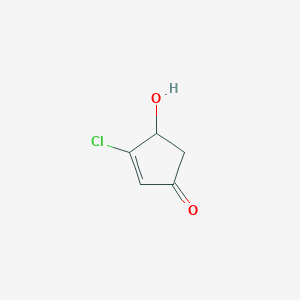
![5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14453491.png)
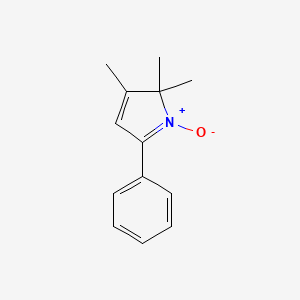
![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
